molecular formula C5H13ClN2O B2495977 1,4-Diazepan-6-ol dihydrochloride CAS No. 1951445-01-4

1,4-Diazepan-6-ol dihydrochloride

Cat. No.: B2495977
CAS No.: 1951445-01-4
M. Wt: 152.62 g/mol
InChI Key: YJTHGZMOHQZWHG-UHFFFAOYSA-N
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Description

1,4-Diazepan-6-ol dihydrochloride is a seven-membered heterocyclic compound containing two nitrogen atoms in the diazepane ring and a hydroxyl group at the 6-position. Its dihydrochloride salt form enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. The hydrochloride salt form is common in drug development to improve bioavailability and handling properties .

Properties

CAS No.

1951445-01-4

Molecular Formula

C5H13ClN2O

Molecular Weight

152.62 g/mol

IUPAC Name

1,4-diazepan-6-ol;hydrochloride

InChI

InChI=1S/C5H12N2O.ClH/c8-5-3-6-1-2-7-4-5;/h5-8H,1-4H2;1H

InChI Key

YJTHGZMOHQZWHG-UHFFFAOYSA-N

SMILES

C1CNCC(CN1)O.Cl.Cl

Canonical SMILES

C1CNCC(CN1)O.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Structural and Chemical Foundations of 1,4-Diazepan-6-ol Dihydrochloride

Molecular Characteristics

This compound (C₅H₁₄Cl₂N₂O) features a seven-membered diazepane ring with two nitrogen atoms at positions 1 and 4, a hydroxyl group at position 6, and two hydrochloride counterions. The compound’s instability in its free base form necessitates stabilization through dihydrochloride salt formation, which enhances solubility and shelf life.

Key Synthetic Challenges

The synthesis of this compound requires precise control over cyclization to form the diazepane ring and subsequent protonation. Competing reactions, such as over-reduction or ring-opening, necessitate optimized reaction conditions and catalysts.

Primary Synthetic Routes

Cyclocondensation Followed by Hydrogenation

A widely inferred method involves cyclocondensation of linear precursors to form the diazepane core, followed by catalytic hydrogenation to introduce functional groups.

Precursor Synthesis

A hypothetical precursor, such as N-benzyl-protected 1,4-diazepan-6-ol, may be synthesized via cyclocondensation of a diamine (e.g., ethylenediamine derivative) with a carbonyl-containing compound. For example, reacting 1,2-diaminoethane with a hydroxylated epoxide could yield the diazepane ring.

Catalytic Hydrogenation

The benzyl protecting groups are removed via hydrogenation in a two-phase system of dilute hydrochloric acid and an organic solvent (e.g., toluene), using palladium on carbon (Pd/C) as the catalyst. Conditions typically involve:

  • Pressure : 10–30 bar H₂
  • Temperature : 40–120°C
  • Catalyst loading : 0.2–2% Pd/C relative to substrate.

This step simultaneously reduces nitro or benzyl groups and stabilizes the product as the dihydrochloride salt.

Direct Cyclization of Amino Alcohols

An alternative route employs amino alcohols as starting materials. For instance, 6-hydroxy-1,4-diazepane could be synthesized via acid-catalyzed cyclization of a linear amino alcohol, such as 3-aminopropane-1,2-diol, followed by HCl treatment.

Reaction Conditions
  • Catalyst : Concentrated HCl or H₂SO₄
  • Temperature : Reflux (80–100°C)
  • Duration : 12–24 hours.

This method avoids protective groups but risks side reactions like polymerization.

Industrial-Scale Production Considerations

Optimization for Yield and Purity

Industrial processes prioritize cost-effectiveness and scalability. Key parameters include:

Parameter Optimal Range Impact on Yield
Catalyst (Pd/C) 0.5–1.5% w/w Minimizes costs
HCl Concentration 5–10% aqueous Prevents hydrolysis
Reaction Time 2–4 hours Balances throughput

Data extrapolated from analogous hydrogenation protocols.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 3.2–3.8 ppm (diazepane ring protons) and δ 5.1 ppm (hydroxyl).
  • Mass Spectrometry : Molecular ion peak at m/z 189.08 (M+H⁺).

Purity Assessment

HPLC methods with UV detection (λ = 210 nm) achieve >97% purity, as reported by suppliers.

Comparative Analysis of Methodologies

Hydrogenation vs. Direct Cyclization

Method Advantages Limitations
Catalytic Hydrogenation High purity, scalable Requires protective groups
Direct Cyclization Fewer steps Low yield, side reactions

Hydrogenation remains the preferred method for industrial applications due to reproducibility.

Emerging Techniques and Research Gaps

Enzymatic Synthesis

Preliminary studies suggest lipases could catalyze ring closure under mild conditions, though yields remain suboptimal.

Flow Chemistry

Microreactor systems may enhance heat transfer during exothermic hydrogenation steps, reducing decomposition risks.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazepan-6-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,4-diazepan-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,4-diazepan-6-ol dihydrochloride with structurally similar compounds, highlighting key differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications/Significance
This compound Not provided C₅H₁₂Cl₂N₂O ~187.07 (calc.) Diazepane ring, -OH, 2×HCl Pharmaceutical intermediate (inferred)
6-Methyl-1,4-diazepan-6-ol dihydrochloride Not provided C₆H₁₄Cl₂N₂O 213.10 Methyl group at 6-position, 2×HCl High-cost building block (€918/50mg)
6-Fluoro-[1,4]diazepane dihydrochloride 2640552-46-9 C₅H₁₃Cl₂FN₂ 191.08 Fluorine at 6-position, 2×HCl Potential metabolic stability in drug design
1,4-Diazepan-6-one dihydrochloride 1824627-70-4 C₅H₁₂Cl₂N₂O 187.07 Ketone group at 6-position, 2×HCl Altered polarity for solubility optimization
1,4-Dimethyl-1,4-diazepane-6-carboxylic acid dihydrochloride 2044714-08-9 C₈H₁₈Cl₂N₂O₂ 245.15 Carboxylic acid, methyl groups Versatile intermediate for salt/ester formation
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride 1609400-87-4 C₇H₁₈Cl₂N₂O 217.14 Oxazepane ring (O vs. N), methyl Acylation/alkylation reactions in drug synthesis

Key Differences and Implications

The high cost (€2,761/500mg) suggests specialized use . Fluorine (6-Fluoro derivative): Introduces electronegativity, which may enhance metabolic stability and binding affinity in target proteins . Carboxylic Acid (Dimethyl-carboxylic acid derivative): Enables salt formation or conjugation, expanding utility in prodrug design .

Ring Heteroatom Variations :

  • Replacement of a nitrogen with oxygen (e.g., oxazepane derivatives like [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride) reduces ring basicity, altering reactivity in nucleophilic substitutions .

The hydroxyl group in this compound offers a site for further functionalization, such as esterification or glycosylation.

Cost and Availability

  • The 6-Methyl derivative is priced significantly higher (€918/50mg) than oxazepane analogs (e.g., 5-tert-Butyl-1,4-oxazepane hydrochloride at €670/50mg), reflecting synthesis complexity or niche demand .

Q & A

Q. What are the common synthetic routes for 1,4-Diazepan-6-ol dihydrochloride, and how can reaction yields be optimized?

The synthesis typically involves cyclization of amino alcohols or amines under acidic conditions. For example:

  • Route 1 : Cyclization of precursor amino alcohols with hydrochloric acid to form the diazepane ring, followed by purification via recrystallization .
  • Route 2 : Fluorinated analogs (e.g., 4,4-difluoroazepane hydrochloride) are synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride), with yields improved by controlling reaction temperature (0–5°C) and stoichiometric ratios .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Monitor pH during cyclization to avoid side reactions.
  • Employ column chromatography (silica gel, MeOH/CH₂Cl₂) for purification .

Q. What analytical methods are recommended for characterizing this compound?

Key techniques include:

Method Application Example Data
NMR Confirm molecular structure and purity.¹H NMR (D₂O): δ 3.2–3.8 (m, ring H)
HPLC Quantify purity (>98% for pharmacological use).Retention time: 8.2 min (C18 column)
Mass Spec Verify molecular weight.m/z 171.61 (M+H⁺)
TGA/DSC Assess thermal stability.Decomposition onset: 220°C

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence the compound’s solubility and reactivity compared to the free base?

  • Solubility : The dihydrochloride form enhances water solubility (e.g., >50 mg/mL in aqueous buffers) due to ionic interactions, facilitating biological assays .
  • Reactivity : The hydrochloride groups stabilize the compound during storage but may require pH adjustment (e.g., neutralization with NaOH) for reactions sensitive to acidity .
    Methodological Note : Use Karl Fischer titration to monitor residual moisture, which can affect salt stability .

Q. How can researchers resolve contradictions in bioaccumulation data for this compound?

Discrepancies in bioaccumulation factors (BCF) may arise from species-specific metabolism. For example:

  • Algae : BCF = 450 (high uptake due to passive diffusion) .
  • Fish : BCF = 6 (active excretion reduces accumulation) .
    Resolution Strategy :
  • Conduct cross-species assays (e.g., Daphnia, zebrafish) under standardized OECD guidelines.
  • Use radiolabeled isotopes (e.g., ¹⁴C) to trace metabolic pathways and quantify excretion rates .

Q. What advanced purification techniques are suitable for isolating enantiomers of this compound?

  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Crystallization : Opt for chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers .
    Case Study : A 95% enantiomeric excess was achieved for a related diazepane derivative using simulated moving bed chromatography .

Q. How can researchers validate the compound’s mechanism of action in neurological studies?

  • In Vitro : Perform competitive binding assays with radiolabeled GABA_A receptor ligands (e.g., ³H-flunitrazepam) to assess affinity .
  • In Vivo : Use knockout murine models lacking specific GABA_A subunits to confirm target specificity .
    Data Interpretation : Compare IC₅₀ values with benzodiazepine controls (e.g., diazepam) to evaluate potency .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

  • Storage : Keep at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for reconstitution in PBS before use .
    Stability Data :
Condition Degradation (%) Time
25°C, light-exposed15%30 days
4°C, dark<2%6 months

Q. How can computational modeling predict the compound’s interactions with non-target proteins?

  • Docking Simulations : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for off-target binding (e.g., serotonin receptors) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .
    Validation : Cross-check with SPR (surface plasmon resonance) to confirm binding kinetics .

Q. What are the ethical considerations for environmental toxicity testing of this compound?

  • Follow OECD 203 guidelines for acute fish toxicity, limiting testing to <100 mg/L to minimize animal use .
  • Use in silico tools (e.g., ECOSAR) to estimate LC₅₀ values before in vivo assays .

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